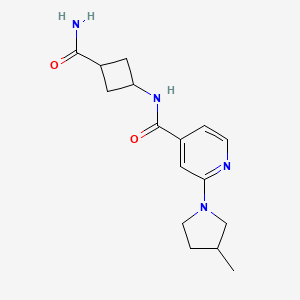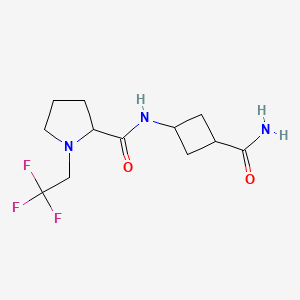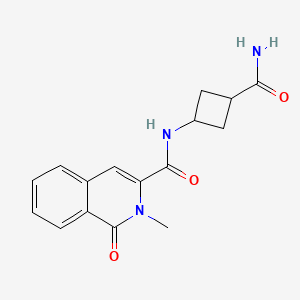
N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to exhibit anti-cancer activity by targeting CK2 and has been extensively studied in preclinical and clinical settings.
作用機序
N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide inhibits CK2 by binding to the ATP-binding pocket of the enzyme. CK2 is a pleiotropic kinase that is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 has been shown to be dysregulated in various cancer types, making it an attractive target for cancer therapy. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide is that it has been extensively studied in preclinical and clinical settings, making it a well-characterized compound. In addition, this compound has been shown to exhibit anti-cancer activity in various cancer types, making it a promising candidate for cancer therapy. However, one limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain cancer types.
将来の方向性
There are several future directions for the study of N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide. One direction is to investigate the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance its efficacy in cancer therapy. Another direction is to identify biomarkers that can predict the response to this compound in cancer patients, which could help to personalize cancer therapy. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the development of more effective anti-cancer agents.
合成法
N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitropyridine with 3-methylpyrrolidine-1-carboxylic acid and subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with 3-carbamoylcyclobutanecarboxylic acid to yield this compound.
科学的研究の応用
N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide has been extensively studied in preclinical and clinical settings for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, pancreatic, and lung cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various cancer types, including multiple myeloma, glioblastoma, and breast cancer.
特性
IUPAC Name |
N-(3-carbamoylcyclobutyl)-2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-10-3-5-20(9-10)14-8-11(2-4-18-14)16(22)19-13-6-12(7-13)15(17)21/h2,4,8,10,12-13H,3,5-7,9H2,1H3,(H2,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQIDGSXJBNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)NC3CC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339287.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339290.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339295.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339304.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339305.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(4-chloropyrazol-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339308.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339314.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339320.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339324.png)
![5-[[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7339331.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(6-methoxypyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339344.png)



